molecular formula C13H13N3O4S2 B4492881 2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B4492881
M. Wt: 339.4 g/mol
InChI Key: SPSJFFTYPDKHQW-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that features a benzodioxole moiety linked to a thiadiazole ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate reagents.

    Coupling Reaction: The benzodioxole and thiadiazole intermediates are then coupled via an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.

    Substitution: The benzodioxole moiety may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: It may be employed as a probe to study biological processes or as a tool in chemical genetics.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yloxy)-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
  • 2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)propionamide

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-2-21-13-15-12(22-16-13)14-11(17)6-18-8-3-4-9-10(5-8)20-7-19-9/h3-5H,2,6-7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSJFFTYPDKHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NSC(=N1)NC(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Reactant of Route 5
2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide
Reactant of Route 6
2-(1,3-benzodioxol-5-yloxy)-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide

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